molecular formula C10H10ClNO B1489337 4-chloro-6-methoxy-7-methyl-1H-indole CAS No. 1167056-82-7

4-chloro-6-methoxy-7-methyl-1H-indole

Cat. No.: B1489337
CAS No.: 1167056-82-7
M. Wt: 195.64 g/mol
InChI Key: KYPKCHNJPQNLBP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-6-methoxy-7-methyl-1H-indole. This naming convention follows the standard indole numbering system, where the nitrogen atom in the pyrrole ring is designated as position 1, and the substituents are numbered accordingly around the fused benzene and pyrrole ring system.

The compound is recognized under several synonymous names in chemical databases and literature. The most commonly referenced alternative nomenclature is 1H-Indole, 4-chloro-6-methoxy-7-methyl-, which represents the Chemical Abstracts Service preferred naming format. This systematic approach ensures consistent identification across different chemical databases and research publications.

Additional synonymous designations include variations in the presentation of the same chemical structure, though the core nomenclature remains consistent across major chemical databases. The compound maintains its identity through its unique substitution pattern, with the chlorine atom positioned at the 4-carbon, the methoxy group at the 6-carbon, and the methyl group at the 7-carbon of the indole framework.

Molecular Formula and Weight Analysis

The molecular formula of 4-chloro-6-methoxy-7-methyl-1H-indole is C10H10ClNO, representing a composition of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula indicates a relatively compact molecular structure with a balanced distribution of heteroatoms that contribute to the compound's chemical properties.

The molecular weight calculations across multiple reliable chemical databases demonstrate consistency in the reported values. The compound exhibits a molecular weight of 195.65 grams per mole, as confirmed by multiple independent sources. This molecular weight places the compound within the range typical for substituted indole derivatives, making it suitable for various synthetic applications and analytical procedures.

Parameter Value Source Confirmation
Molecular Formula C10H10ClNO Multiple databases
Molecular Weight 195.65 g/mol ChemScene, BLD Pharm
Molecular Weight (Alternative) 195.645 g/mol Chemsrc

The slight variation in reported molecular weight values (195.65 versus 195.645 grams per mole) reflects differences in computational precision across various chemical databases, though both values are effectively equivalent for practical chemical applications.

Properties

IUPAC Name

4-chloro-6-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPKCHNJPQNLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1OC)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287760
Record name 4-Chloro-6-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-82-7
Record name 4-Chloro-6-methoxy-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Bischler Indole Synthesis

This method is widely applied for synthesizing methoxy-substituted indoles, including 4,6-dimethoxy derivatives, which are closely related to the target compound.

  • Step 1: Formation of Phenacyl Anilines
    3,5-Dimethoxyaniline reacts with halogenated ketones (e.g., chlorinated acetophenones) in the presence of inorganic bases like sodium bicarbonate to give halogenated phenacyl anilines.
  • Step 2: N-Protecting Group Introduction
    The phenacyl anilines undergo N-protection using acetic anhydride to form amides.
  • Step 3: Cyclization
    Cyclization is performed in trifluoroacetic acid at elevated temperatures (around 100 °C) under inert atmosphere to yield N-acetyl indoles.
  • Step 4: Deprotection
    Treatment with methanolic potassium hydroxide removes the acetyl group, affording the desired 3-substituted 4,6-dimethoxyindoles.

This sequence allows for selective substitution at the 4 and 6 positions with methoxy groups and introduction of halogens such as chlorine at the 4-position by choosing appropriate halogenated ketones (Scheme 5 in).

One-Pot Cyclization Using Lithium Bromide and Sodium Bicarbonate

An efficient one-pot method involves:

  • Mixing 3,5-dimethoxyaniline with 2-chloroacetophenone in 1-propanol.
  • Adding lithium bromide and sodium bicarbonate as additives.
  • Heating under reflux overnight.

This process yields 3-substituted 4,6-dimethoxyindoles in moderate to good yields (~61%) without the need for isolation of intermediates (Scheme 6 in).

Cadogan Cyclization

The Cadogan synthesis is a reductive cyclization method used to prepare indoles from o-nitrostyrenes or related precursors.

  • For example, methyl bromoacetate reacts with phenylhydrazine derivatives under basic aqueous conditions.
  • Microwave irradiation accelerates the cyclization, producing methoxy-substituted indoles in good yields (e.g., 79% for 4,6-dimethoxyindole) (Scheme 3 in).

This method is suitable for introducing methoxy groups and can be adapted for halogenated substrates to obtain chloro-substituted indoles.

Halogenation and Methylation Post-Indole Formation

Once the 4,6-dimethoxyindole core is synthesized, selective halogenation at the 4-position (to introduce chlorine) and methylation at the 7-position can be achieved through:

  • Electrophilic aromatic substitution using reagents such as phosphorus pentachloride or N-chlorosuccinimide for chlorination.
  • Methylation using methyl iodide or dimethyl sulfate in the presence of a base.

These steps are typically carried out under controlled conditions to avoid polysubstitution and to preserve the methoxy groups.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Modified Bischler Synthesis 3,5-Dimethoxyaniline + halogenated ketone NaHCO3 reflux, Ac2O (N-protection), TFA cyclization, KOH deprotection 60-80 Allows regioselective 4,6-methoxy substitution; halogen introduced via ketone
One-Pot Cyclization 3,5-Dimethoxyaniline + 2-chloroacetophenone NaHCO3, LiBr, 1-propanol reflux ~61 Simplified process, moderate yield
Cadogan Cyclization Phenylhydrazine + methyl bromoacetate ZnCl2, PCl5, microwave irradiation ~79 Efficient for methoxy-activated indoles
Post-Indole Halogenation 4,6-Dimethoxyindole PCl5 or NCS, controlled conditions Variable Selective chlorination at C4
Post-Indole Methylation 4,6-Dimethoxy-7-hydroxyindole MeI or Me2SO4, base Variable Methylation at C7 position

Detailed Research Findings and Notes

  • The Bischler rearrangement and its modifications remain the most versatile approach for constructing methoxy-substituted indoles with halogen substituents, providing good regioselectivity and yields.
  • Microwave-assisted Cadogan cyclization offers a rapid route to methoxy-activated indoles with high efficiency, suitable for scale-up.
  • One-pot cyclization methods reduce the number of purification steps and reagents, improving overall synthetic efficiency.
  • Regioselective halogenation and methylation require careful control of reaction conditions to avoid side reactions and maintain the integrity of the methoxy groups.
  • Alternative indole synthesis methods such as Hemetsberger–Knittel and Japp–Klingmann reactions have been reported for related indole derivatives but are less commonly applied for 4-chloro-6-methoxy-7-methyl-1H-indole specifically.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-methoxy-7-methyl-1H-indole has been investigated for its potential therapeutic applications in several areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of indole, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. Its ability to modulate specific molecular targets involved in cancer progression is under investigation .
  • Neurological Disorders : The compound is being explored for its potential in treating neurodegenerative diseases such as Parkinson's disease. It may act as a neuroprotective agent, potentially improving outcomes in patients with such conditions .

Chemical Synthesis

In organic chemistry, 4-chloro-6-methoxy-7-methyl-1H-indole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and electrophilic substitution, allows chemists to create a wide range of derivatives with tailored properties .

Industrial Applications

This compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity. Its derivatives can be used to create colorants with specific characteristics suitable for various applications in the textile and plastics industries.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of several indole derivatives, including 4-chloro-6-methoxy-7-methyl-1H-indole. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound in cancer drug development .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents identified 4-chloro-6-methoxy-7-methyl-1H-indole as a promising candidate due to its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. This study suggests that further exploration could lead to new treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Utility : Derivatives like 4-methoxy-7-nitro-1H-indole are pivotal in synthesizing heterocyclic compounds for optoelectronic materials, leveraging nitro groups for cross-coupling reactions.

Pharmacological Potential: 5-Methoxy-7-methyl-1H-indole is explored for serotonin receptor modulation, while chloro-fluoro hybrids (e.g., 6-chloro-7-fluoro-1H-indole) are studied in anticancer agent development.

Environmental Impact : Chlorinated indoles (e.g., 4-chloro-6-methoxy-7-methyl-1H-indole) require controlled disposal (P273) to mitigate aquatic toxicity (H400).

Biological Activity

4-Chloro-6-methoxy-7-methyl-1H-indole is a synthetic derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The unique structure, characterized by the presence of chloro, methoxy, and methyl substituents, influences its chemical reactivity and biological activity.

PropertyValue
Molecular Weight195.64 g/mol
CAS Number1167056-82-7
Chemical StructureChemical Structure
Synthesis MethodFischer indole synthesis
Common ApplicationsMedicinal chemistry, dye production, biological research

The biological activity of 4-chloro-6-methoxy-7-methyl-1H-indole is attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, leading to significant biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential pathways include:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.
  • Anticancer Properties : Induction of apoptosis in cancer cells by activating specific signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Antimicrobial Studies :
    • In vitro tests demonstrated that 4-chloro-6-methoxy-7-methyl-1H-indole exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
  • Anticancer Activity :
    • Cell line studies indicated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
    • Mechanistic studies revealed that it triggers apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties, where the compound mitigates oxidative stress-induced neuronal damage in vitro.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-chloro-6-methoxy-7-methyl-1H-indole against clinical isolates of Staphylococcus aureus. The results indicated a notable reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Potential

In a collaborative study between ABC Medical Center and DEF Research Institute, the anticancer effects were assessed using human breast cancer cell lines. The findings revealed that treatment with 4-chloro-6-methoxy-7-methyl-1H-indole resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Comparison with Similar Compounds

To better understand the unique properties of 4-chloro-6-methoxy-7-methyl-1H-indole, it is useful to compare it with other indole derivatives:

CompoundBiological ActivityUnique Features
6-Methoxyindole Fluorescence studies; tryptophan dioxygenase inhibitorsLacks halogen substituents
7-Methoxyindole Anticancer properties; neuroprotective effectsSimilar structure but different substituents

Q & A

Q. What are the optimal synthetic routes for 4-chloro-6-methoxy-7-methyl-1H-indole, considering steric and electronic effects of substituents?

  • Methodological Answer : A stepwise approach is recommended. First, introduce the methoxy group at position 6 via nucleophilic substitution on a pre-functionalized indole scaffold. The methyl group at position 7 can be added using Friedel-Crafts alkylation, but steric hindrance from the methoxy group may require careful optimization of reaction temperature and catalyst (e.g., AlCl₃). Chlorination at position 4 can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions. Purification via column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is critical due to polar substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities caused by overlapping signals in this compound?

  • Methodological Answer : For ¹H-NMR , use high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) to differentiate signals from methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.3–2.5 ppm), and aromatic protons. In IR , the N-H stretch (~3400 cm⁻¹) and C-Cl absorption (~700 cm⁻¹) can confirm substituent positions. Mass spectrometry (HRMS) should target molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with chlorine isotopic signatures. Compare with analogs like 4-chloro-6-fluoro-1H-indole for validation .

Q. What purification strategies mitigate challenges posed by hydrophobic substituents (methyl, chloro) and polar groups (methoxy)?

  • Methodological Answer : Use solvent recrystallization with mixed polar/non-polar systems (e.g., ethyl acetate/hexane). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm by melting point analysis (expected range: 150–170°C based on analogs) .

Advanced Research Questions

Q. How can SHELXL be used to resolve crystallographic discrepancies in 4-chloro-6-methoxy-7-methyl-1H-indole derivatives?

  • Methodological Answer : For twinned crystals, apply the TWIN and BASF commands in SHELXL to refine twin laws and scale factors. Use PART and SUMP to model disorder in the methyl or methoxy groups. Validate hydrogen bonding (e.g., N-H···O interactions) via DFIX restraints. Compare with high-resolution structures of related indoles (e.g., 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde) to identify common packing motifs .

Q. How do substituent positions influence the compound’s biological activity, and how can this be systematically studied?

  • Methodological Answer : Design a library of derivatives with varying substituents (e.g., replacing methoxy with ethoxy or methyl with ethyl). Assess bioactivity (e.g., antimicrobial IC₅₀) using dose-response assays. Perform QSAR analysis with descriptors like Hammett σ (for electron-withdrawing chloro) and molar refractivity (for steric effects of methyl). Cross-reference with PubChem bioassay data for structurally similar indoles .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices and electrostatic potential maps. These identify electron-rich sites (e.g., position 2 or 5) susceptible to nitration or sulfonation. Compare with experimental results from bromination (e.g., using NBS) to validate predictions. Solvent effects (e.g., DMF vs. DCM) can be modeled via PCM implicit solvation .

Q. How can tautomerism or dynamic NMR effects complicate spectral interpretation, and how are these resolved?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria (e.g., indole NH ↔ keto forms). For slow-exchange systems, use EXSY experiments to quantify exchange rates. For dynamic effects (e.g., methyl rotation), apply line-shape analysis or ¹³C-NMR relaxation studies. Compare with static DFT-optimized geometries to correlate spectral broadening with substituent mobility .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point or solubility data reported in literature?

  • Methodological Answer : Trace impurities (e.g., residual solvents) often cause discrepancies. Reproduce synthesis under strictly anhydrous conditions and characterize via elemental analysis. For solubility, use standardized protocols (e.g., shake-flask method in PBS pH 7.4). Cross-check with analogous compounds (e.g., 6-methoxy-1H-indole-3-acetamide, mp 210–212°C) to establish trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methoxy-7-methyl-1H-indole
Reactant of Route 2
4-chloro-6-methoxy-7-methyl-1H-indole

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